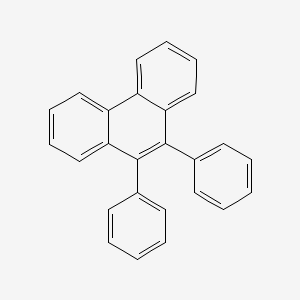

9,10-Diphenylphenanthrene

Descripción

Significance of Phenanthrene (B1679779) Scaffolds in Organic Electronics and Photonics

The phenanthrene unit is a fundamental building block in the chemistry of functional organic materials. acs.org Phenanthrene-based structures are extensively investigated for their applications in materials science, particularly in the fields of organic electronics and photonics. researchgate.net Their inherent electronic and photophysical properties make them suitable for use in optoelectronic devices. researchgate.net

One of the most prominent applications of phenanthrene scaffolds is in the development of Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net The rigid and planar structure of the phenanthrene core provides good charge transport characteristics, making derivatives like 9,10-Diphenylphenanthrene suitable as hole-transport materials in these devices. smolecule.com Furthermore, the electronic properties of phenanthrene can be fine-tuned by introducing various functional groups, allowing for the development of materials with specific energy levels for efficient charge injection and transport. For instance, the introduction of cyano groups can yield materials with high electron affinity, making them candidates for electron-injection or hole-blocking layers in OLEDs. researchgate.net

In the realm of photonics, phenanthrene derivatives are utilized in the construction of artificial light-harvesting complexes. rsc.orgrsc.org In these systems, multiple phenanthrene units can be precisely arranged to act as donor chromophores that absorb light energy and efficiently transfer it to an acceptor molecule. rsc.orgrsc.org This process mimics natural photosynthesis and is a key area of research for developing advanced molecular-scale photonic devices. unibe.ch The ability to organize these chromophores on scaffolds like DNA allows for the creation of nanoarchitectures with controlled energy transfer pathways. rsc.orgrsc.org The versatility of the phenanthrene scaffold also extends to its use in dye-sensitized solar cells and as a structural element for building larger, extended polyaromatic systems. acs.orgresearchgate.net

Historical and Contemporary Research Trajectories of this compound Systems

Research into this compound has evolved from early synthetic preparations to detailed investigations of its photophysical and electrochemical properties for modern applications. An early synthesis of the compound was reported as far back as 1954. acs.org One of the classic methods for its formation involves the dehydrative cyclization of specific precursors, such as aryl pinacols like benzopinacol, in the presence of a superacid like triflic acid. smolecule.comresearchgate.netacs.orgscispace.com Another established method is the photochemical cyclization of tetraphenylethylene (B103901). researchgate.netresearchgate.net

Contemporary research has expanded the synthetic toolkit and deepened the understanding of this compound's properties. Modern synthetic strategies offer improved efficiency and substrate scope. These include the chromyl chloride oxidation of tetraphenylethylene, palladium-catalyzed cross-coupling reactions, and chromium-catalyzed annulation of 2-biaryl Grignard reagents with alkynes. acs.orgresearchgate.net An oxidative tandem spirocyclization followed by a 1,2-aryl migration also yields the this compound core efficiently. nih.gov

Current research trajectories focus heavily on the material science applications of this compound. It is a key model system for studying charge transport and π-π stacking interactions in PAHs, which is fundamental to designing organic semiconductors. smolecule.com Its role as a hole-transport material in OLEDs is a significant area of investigation. smolecule.com Furthermore, the redox behavior of this compound and its derivatives is a subject of detailed electrochemical studies. Research has shown that the oxidation potentials and the reversibility of the redox processes are influenced by the electronic nature of substituents on the phenanthrene core, as well as by experimental conditions like the solvent and temperature. researchgate.net The photophysical properties, including fluorescence, are also actively studied, with research demonstrating that introducing phenyl groups can enhance the fluorescence activity of the phenanthrene chromophore. researchgate.net

Interactive Data Tables

Synthesis Methods for this compound

| Synthesis Method | Precursor(s) | Reagents/Conditions | Reference(s) |

| Dehydrative Cyclization | Benzopinacol (Aryl Pinacol) | Superacid (e.g., Triflic Acid) | smolecule.comresearchgate.netacs.orgscispace.com |

| Photochemical Cyclization | Tetraphenylethylene | Photolysis | researchgate.netresearchgate.net |

| Oxidative Cyclization | Tetraphenylethylene | Chromyl Chloride | researchgate.net |

| Chromium-Catalyzed Annulation | 2-Biphenylylmagnesium Chloride, Diphenylacetylene (B1204595) | CrCl₂, 2,2′-bipyridine | acs.org |

| Oxidative Tandem Reaction | Triaryl-substituted ethene | DDQ or Cu(OTf)₂ | nih.gov |

Key Research Findings for this compound

| Property/Application | Description | Reference(s) |

| Organic Electronics | Serves as a hole-transport material in Organic Light-Emitting Diodes (OLEDs). | smolecule.com |

| Model System | Used to study fundamental π-π interactions and charge transport in polycyclic aromatic hydrocarbons (PAHs). | smolecule.com |

| Photochemistry | Undergoes photoinduced cyclization reactions to yield larger PAHs like dibenzo[g,p]chrysene. | smolecule.com |

| Redox Behavior | Exhibits solvent, temperature, and substituent-dependent redox properties, as studied by cyclic voltammetry. | researchgate.net |

| Photophysical Properties | The introduction of phenyl groups at the 9 and 10 positions increases fluorescence activity compared to the unsubstituted phenanthrene core. | researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

9,10-diphenylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18/c1-3-11-19(12-4-1)25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)26(25)20-13-5-2-6-14-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECWSIFCFMVOAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348101 | |

| Record name | 9,10-Diphenylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-15-3 | |

| Record name | 9,10-Diphenylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 9,10 Diphenylphenanthrene

Photocyclization Pathways from Tetraphenylethylene (B103901) Precursors

The photochemical transformation of tetraphenylethylene (TPE) and its derivatives into 9,10-diphenylphenanthrene (DPP) is a prominent synthetic route. This reaction, driven by ultraviolet (UV) light, offers a direct method to construct the rigid, planar phenanthrene (B1679779) core.

Mechanistic Elucidation of Photocyclization Reactions

The photocyclization of TPE to DPP is a multi-step process initiated by UV irradiation. Upon photoexcitation, TPE undergoes a conformational change, leading to the formation of a transient dihydrophenanthrene intermediate. smolecule.commpg.de This intermediate is unstable and can revert to the initial TPE molecule. smolecule.com However, in the presence of an oxidizing agent, the intermediate is irreversibly converted to the stable, aromatic this compound. smolecule.com The kinetics of this reaction are influenced by the motions of the phenyl rings, with restriction of this movement generally favoring the cyclization process. smolecule.comCurrent time information in Chatham County, US.nii.ac.jp

Photoexcitation: TPE absorbs a photon, promoting it to an excited state.

Conformational Change: In the excited state, rotation of the phenyl groups facilitates the formation of a new carbon-carbon bond between two of the phenyl rings.

Formation of Dihydrophenanthrene Intermediate: This leads to a non-aromatic, unstable dihydrophenanthrene-type intermediate.

Oxidation: The intermediate is oxidized, leading to the loss of two hydrogen atoms and the formation of the aromatic phenanthrene core, yielding this compound. smolecule.com

Influence of Substituent Effects on Photocyclization Efficiency and Regioselectivity

The efficiency and outcome of the photocyclization reaction can be significantly influenced by the presence of substituents on the phenyl rings of the TPE precursor.

Bulky Substituents: The introduction of bulky groups on the TPE framework has been shown to enhance the rate of photocyclization. Current time information in Chatham County, US.nih.gov This is attributed to the steric hindrance imposed by these groups, which restricts the rotational freedom of the phenyl rings and favors the conformation required for cyclization. Current time information in Chatham County, US.nii.ac.jp The increased rigidity of the molecule in environments of higher viscosity also promotes more efficient photocyclization. smolecule.comCurrent time information in Chatham County, US.nii.ac.jpnih.gov

Fluorinated Substituents: TPE derivatives bearing fluorine atoms also undergo photocyclization upon UV irradiation. umich.edu In some cases, depending on the position of the fluorine atoms, the reaction can proceed without an external oxidant through the elimination of hydrogen fluoride. umich.edu The presence of fluorine can also influence the electronic properties and subsequent reactivity of the resulting phenanthrene derivatives. umich.edu

Electron-donating and Withdrawing Groups: The electronic nature of the substituents can also play a role. For instance, TPE derivatives with electron-donating methoxy (B1213986) groups have been observed to undergo photocyclization. rsc.org The regioselectivity of the cyclization in unsymmetrically substituted TPEs is dictated by the electronic properties of the aryl groups, with cyclization generally occurring through the more electron-rich rings. nih.gov

| Substituent on TPE | Effect on Photocyclization | Reference |

|---|---|---|

| Bulky terphenyl groups | More efficient photocyclization, especially in viscous media. | Current time information in Chatham County, US.nih.gov |

| Pentafluorophenyl groups | Rapid photocyclization into fluorinated phenanthrenes. | umich.edu |

| Methoxy groups (electron-donating) | Undergoes photocyclization to the corresponding diphenylphenanthrene derivative. | rsc.org |

Palladium-Catalyzed Cross-Coupling Reactions for Substituted this compound Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of a wide range of substituted this compound derivatives. These methods offer excellent control over the substitution pattern and allow for the introduction of various functional groups.

A common strategy involves the palladium-catalyzed annulation of 2,2′-dihalobiphenyls with internal alkynes. For example, 2,2′-dibromobiphenyl can react with diphenylacetylene (B1204595) in the presence of a palladium catalyst to yield this compound. researchgate.net The reaction conditions, including the choice of palladium source, ligand, and base, are crucial for achieving high yields. researchgate.net This methodology is not limited to diphenylacetylene and can be extended to other diaryl- and alkylphenylacetylenes, providing access to a variety of substituted phenanthrenes. mpg.deacs.org

Another approach utilizes the reaction of ortho-substituted aryl iodides with diphenyl- or alkylphenylacetylenes, catalyzed by palladium in the presence of norbornene. mpg.deacs.org The steric hindrance of the ortho-substituent on the aryl iodide plays a key role in directing the reaction to form 1,5-disubstituted this compound derivatives. mpg.deacs.org

| Starting Materials | Catalyst System | Product | Reference |

|---|---|---|---|

| 2,2′-Dibromobiphenyl and Diphenylacetylene | Pd(PPh₃)₄, K₂CO₃ | This compound | researchgate.net |

| ortho-Substituted Aryl Iodides and Diphenylacetylene | Palladium and Norbornene | 1,5-Disubstituted 9,10-Diphenylphenanthrenes | mpg.deacs.org |

| Diethyl 2,2'-diiodo-4,4'-biphenyldicarboxylate and Diarylacetylenes | Pd(OAc)₂, K₂CO₃, Bu₄NBr | 4-Methyl-9,10-diaryl-2,7-phenanthrenedicarboxylic acid diethyl esters | acs.org |

Chemo- and Regioselective Functionalization of the Phenanthrene Core

The direct functionalization of the pre-formed this compound core presents a challenge due to the multiple C-H bonds available for reaction. However, understanding the inherent reactivity of the phenanthrene nucleus allows for some degree of chemo- and regioselective transformations. The phenanthrene ring system is generally more reactive towards electrophilic substitution than benzene. libretexts.org

Electrophilic aromatic substitution reactions, such as nitration and halogenation, on the parent phenanthrene molecule typically yield a mixture of isomers. libretexts.org For this compound, the bulky phenyl substituents at the 9 and 10 positions sterically hinder direct attack at these sites. Electrophilic attack is therefore expected to occur on the peripheral benzo rings (positions 1-8). The directing influence of the phenyl groups and the electronic nature of the phenanthrene core will determine the precise regioselectivity. While specific studies on the systematic functionalization of this compound are not extensively documented, it is inferred that electrophilic substitution would likely favor the positions least sterically hindered and electronically activated.

More advanced C-H functionalization techniques, often catalyzed by transition metals, offer a more controlled approach to the regioselective introduction of functional groups onto polycyclic aromatic hydrocarbons. nih.govorganic-chemistry.org These methods, which can proceed via mechanisms distinct from classical electrophilic substitution, hold promise for the selective derivatization of the this compound scaffold.

Synthesis of Poly(9,10-diarylphenanthrene)s and Conjugated Oligomers

The synthesis of polymers and conjugated oligomers incorporating the 9,10-diarylphenanthrene unit is of significant interest for the development of new electronic and optoelectronic materials. acs.orgresearchgate.net A versatile approach to these materials involves a one-pot reduction of 9,10-diaryl-9,10-dihydrophenanthrene-9,10-diols, which can be prepared from the corresponding dicarbonyl compounds. acs.orgresearchgate.net This method allows for the synthesis of various phenanthrene monomers with different aryl substituents at the 9 and 10 positions. researchgate.net

These monomers, often functionalized with polymerizable groups such as halogens at the 2 and 7 positions, can then be subjected to polymerization reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are commonly employed to link these monomeric units, leading to the formation of high molecular weight poly(9,10-diarylphenanthrene)s. libretexts.orgresearchgate.net The nature of the aryl substituents at the 9 and 10 positions, as well as the type of conjugated linker used in the polymer backbone, can be systematically varied to tune the photophysical and electronic properties of the resulting materials. researchgate.net These polymers often exhibit high thermal stability and efficient blue emission, making them promising candidates for applications in organic light-emitting diodes (OLEDs). acs.orgresearchgate.net

Table of Compounds

| Compound Name | Molecular Formula | Core Structure |

|---|---|---|

| This compound | C₂₆H₁₈ | Phenanthrene |

| Tetraphenylethylene | C₂₆H₂₀ | Ethylene |

| 9,10-Phenanthrenequinone | C₁₄H₈O₂ | Phenanthrene |

| Benzophenone | C₁₃H₁₀O | Benzene |

| Fluorenone | C₁₃H₈O | Fluorene (B118485) |

| 1,1'-Binaphthyl | C₂₀H₁₄ | Naphthalene |

| o-Terphenyl | C₁₈H₁₄ | Benzene |

| Diphenylacetylene | C₁₄H₁₀ | Acetylene |

| Norbornene | C₇H₁₀ | Bicyclic Alkene |

Modular Synthetic Approaches to Diverse 9,10-Diarylphenanthrene Derivatives

The development of modular synthetic strategies for 9,10-diarylphenanthrene derivatives is crucial for accessing a wide array of compounds with tailored electronic and photophysical properties. These approaches allow for the systematic variation of the aryl substituents at the 9- and 10-positions, facilitating structure-property relationship studies and the optimization of materials for various applications. Several methodologies have been established that offer flexible and efficient entry points to this important class of molecules.

One prominent modular strategy commences with the readily available and inexpensive 9,10-phenanthrenequinone (PQ). researchgate.net This approach circumvents challenges associated with traditional methods, such as low-yield ring-closure reactions. researchgate.net The core idea is to first modify the PQ scaffold and then introduce the desired aryl groups. For instance, PQ can undergo halo-substitution, nucleophilic addition, and rearrangement reactions to generate highly reactive and soluble phenanthrene-based monomers. This modularity allows for the introduction of various functionalities prior to the key C-C bond-forming steps that attach the aryl moieties.

Another versatile set of modular approaches relies on the use of 9,10-diaryl-9,10-dihydrophenanthrene-9,10-diols as common intermediates. These diols can be prepared through the addition of aryl organometallic reagents to 9,10-phenanthrenequinone. Once synthesized, the diols can be subjected to a one-pot reduction to yield the target 9,10-diarylphenanthrenes. nih.gov A facile method for this transformation employs zinc dust in the presence of an acid, such as acetic acid. nih.gov An alternative dehydroxylation of the same diol intermediates can be achieved with high efficiency using a titanium(III) reagent prepared in situ from titanium(IV) chloride and triethylamine (B128534) in dichloromethane. thieme-connect.com This latter method is notable for its short reaction times and good to excellent yields (61–92%). thieme-connect.com The true modularity of these routes lies in the ability to vary the aryl Grignard or aryllithium reagents used in the initial diol formation, thereby providing access to a diverse library of 9,10-diarylphenanthrenes.

A more recent and innovative modular approach involves a tandem reaction sequence initiated by an intermolecular oxidative Friedel–Crafts reaction. bohrium.com This strategy couples arylidene fluorenes with unfunctionalized aromatic compounds in the presence of a 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)/trifluoroacetic acid (TFA) oxidation system. bohrium.com The reaction proceeds through the formation of a benzylic carbocation on the fluorene moiety, which then triggers a ring expansion via a 1,2-aryl migration, ultimately affording the 9,10-diarylphenanthrene core. bohrium.com The modularity of this method stems from the ability to independently vary both the arylidene fluorene component and the unfunctionalized aromatic reaction partner, allowing for the synthesis of a wide range of asymmetrically and symmetrically substituted products.

Furthermore, one-pot multicomponent reactions represent another powerful strategy for the modular construction of 9,10-diarylphenanthrenes. A notable example involves the reaction of iodoarenes, o-bromobenzoic acids, and calcium carbide. researchgate.net This process efficiently constructs the target molecules through the simultaneous formation of five C-C bonds, highlighting a high degree of bond-forming efficiency and modularity. researchgate.net

The table below summarizes some of the key modular synthetic approaches to 9,10-diarylphenanthrene derivatives.

| Modular Approach | Key Starting Materials/Intermediates | Key Reagents/Conditions | Diversity Scope |

| From 9,10-Phenanthrenequinone | 9,10-Phenanthrenequinone (PQ) | Halo-substitution, nucleophilic addition, rearrangement | Allows for modification of the phenanthrene core prior to arylation. researchgate.net |

| Diol Reduction | 9,10-Diaryl-9,10-dihydrophenanthrene-9,10-diols | Zn/H⁺ in acetic acid | The aryl groups can be varied by using different aryl organometallic reagents to form the diol. nih.gov |

| Diol Dehydroxylation | 9,10-Diaryl-9,10-dihydrophenanthrene-9,10-diols | TiCl₄/Et₃N in dichloromethane | Offers a rapid and high-yielding route from the common diol intermediate. thieme-connect.com |

| Oxidative Friedel-Crafts/Ring Expansion | Arylidene fluorenes, Unfunctionalized aromatics | DDQ/TFA | Both the fluorene-derived aryl group and the second aryl group can be independently varied. bohrium.com |

| Multicomponent Reaction | Iodoarenes, o-Bromobenzoic acids, Calcium carbide | Not specified | Enables the combination of three distinct components in a single pot. researchgate.net |

Electronic Structure, Photophysics, and Excited State Dynamics of 9,10 Diphenylphenanthrene Systems

Photoluminescence Mechanisms and Quantum Yields

The photoluminescence of 9,10-diphenylphenanthrene systems is characterized by high fluorescence quantum yields. For instance, 9,10-diphenylanthracene (B110198) (a related compound often used as a benchmark) exhibits a fluorescence quantum yield of approximately 0.90 to 1.0 in cyclohexane. omlc.org In benzene solution, the fluorescence quantum yield is reported to be around 0.88, with a low quantum yield for triplet formation (0.04). researchgate.net The phenyl substitutions at the 9 and 10 positions play a crucial role in these high quantum yields by significantly decreasing the efficiency of intersystem crossing. researchgate.net

Table 1: Photoluminescence Quantum Yields of 9,10-Diphenylanthracene in Different Solvents

| Solvent | Fluorescence Quantum Yield (Φf) | Triplet Quantum Yield (ΦT) |

|---|---|---|

| Cyclohexane | 0.90 - 1.0 omlc.org | - |

| Benzene | 0.88 ± 0.03 researchgate.net | 0.04 ± 0.02 researchgate.net |

While this compound itself typically exhibits a single emission band, certain derivatives can display dual emission, often arising from the formation of excimers or other aggregated species. In the solid state, such as in nanoaggregates, thin films, and crystals, 9,10-diphenylanthracene can exhibit emission from both the exciton (B1674681) and excimer states, covering the blue and green spectral regions. rsc.org The relative contribution of the excimer emission tends to decrease with smaller nanoparticle sizes. rsc.org This dual emission is attributed to favorable intermolecular orbital overlap between adjacent phenyl substituents in the solid state, which facilitates the rapid relaxation of the exciton to the excimer state. rsc.org

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. acs.org This effect is often observed in derivatives of this compound where intramolecular rotations are restricted in the aggregated state, thus blocking non-radiative decay pathways. For example, various 9,10-distyrylanthracene (DSA) derivatives, which are structurally related to this compound, are known to be AIE-active. polymer.cn Similarly, several 9,10-diheteroarylanthracene derivatives exhibit distinct AIE behaviors. nih.gov The restriction of intramolecular rotation (RIR) between the central anthracene (B1667546) core and the substituent groups is a key mechanism driving the AIE effect in these systems. acs.orgpolymer.cnnih.gov The non-planar conformations adopted by these molecules in the solid state, due to steric hindrance and intermolecular interactions, further contribute to the suppression of π-π stacking and enhance solid-state emission. polymer.cnnih.gov

The rotational and torsional motions of the phenyl substituents in this compound derivatives are critical in determining their photophysical properties. In solution, these intramolecular motions can provide efficient non-radiative decay channels, leading to lower fluorescence quantum yields. acs.org However, in the solid state or in viscous media, the restriction of these motions blocks these non-radiative pathways, resulting in enhanced fluorescence. acs.orgpolymer.cn This principle is the foundation of the AIE phenomenon discussed previously. The steric hindrance between the phenyl groups and the phenanthrene (B1679779) core forces a twisted conformation, which inhibits close packing and intermolecular interactions that could otherwise lead to quenching.

Excited State Decay Pathways and Lifetimes

The excited state of this compound systems can decay through several pathways, including fluorescence, intersystem crossing to the triplet state, and non-radiative decay. The dynamics of these processes are crucial for the performance of these materials in optoelectronic applications.

In the solid state, photoexcitation creates singlet excitons that can migrate through the material. The diffusion of these excitons is a key process in devices like organic solar cells and light-emitting diodes. In 9,10-diphenylanthracene nanoaggregates, the singlet exciton diffusion coefficient is noted to be slower than in unsubstituted anthracene nanoaggregates, which is attributed to the increased intermolecular distance caused by the perpendicular orientation of the phenyl rings. rsc.org However, in well-ordered thin films and crystals, the molecular packing facilitates significantly faster singlet exciton diffusion. rsc.org At high excitation fluences, exciton-exciton annihilation can become a significant decay pathway, where the interaction of two singlet excitons leads to the formation of one ground-state molecule and one higher-energy excited state, which then non-radiatively decays. rsc.org

Intersystem crossing (ISC) is the process by which a molecule in a singlet excited state transitions to a triplet excited state. For 9,10-diphenylanthracene, the ISC efficiency is significantly reduced by the phenyl substitutions. researchgate.net This low ISC rate contributes to the high fluorescence quantum yield of these compounds. researchgate.net However, in some non-symmetrically substituted 9,10-diphenylanthracene derivatives, the ISC rate can be increased by up to 10-fold compared to the unsubstituted parent compound. rsc.org Despite a low intrinsic triplet yield, the population of triplet states can be enhanced through processes like triplet-triplet annihilation (TTA), where two triplet excitons combine to form a singlet exciton, leading to delayed fluorescence. researchgate.net The efficiency of TTA is dependent on both the ISC rate and the triplet exciton diffusion. researchgate.net

Table 2: Excited State Properties of 9,10-Diphenylanthracene Derivatives

| Property | Value/Observation | Compound/System |

|---|---|---|

| Singlet Exciton Diffusion | Slower in nanoaggregates, faster in thin films and crystals rsc.org | 9,10-Diphenylanthracene |

| Intersystem Crossing (ISC) Efficiency | Low (ΦT ≈ 0.04) researchgate.net | 9,10-Diphenylanthracene in benzene |

| Delayed Fluorescence | Observed, arising from triplet-triplet annihilation researchgate.net | Anthracene derivatives |

Thermally Activated Delayed Fluorescence (TADF) Mechanisms

While specific research on Thermally Activated Delayed Fluorescence (TADF) in this compound is not extensively documented, the principles of TADF in phenanthrene-based systems can be elucidated through studies of its derivatives. TADF is a mechanism that allows for the harvesting of triplet excitons, which are typically non-emissive in fluorescent molecules, thereby enhancing the efficiency of organic light-emitting diodes (OLEDs). This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), enabling efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, followed by fluorescence.

In many TADF molecules, this small ΔEST is achieved by designing molecules with a significant spatial separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This is often accomplished in donor-acceptor (D-A) type molecules where the donor and acceptor units are electronically decoupled, for instance, by a twisted geometry.

For phenanthrene derivatives to exhibit TADF, they are typically functionalized with electron-donating and electron-accepting moieties. For instance, studies on 2,3-dicyanopyrazino phenanthrene (DCPP) derivatives, where DCPP acts as a strong electron acceptor, have demonstrated efficient TADF. acs.orgresearchgate.net In these systems, the large and rigid π-conjugated structure of the phenanthrene unit contributes to the photophysical properties. By attaching various electron donors like carbazole, diphenylamine, or 9,9-dimethyl-9,10-dihydroacridine to the DCPP core, it is possible to tune the emission color from yellow to deep-red. acs.orgresearchgate.net The key to achieving TADF is the intramolecular charge transfer (ICT) character of the excited state, which leads to the necessary small ΔEST. For example, the NIR TADF molecule TPA-DCPP, which incorporates triphenylamine (TPA) as a donor, exhibits a small ΔEST of 0.13 eV. nih.gov

Computational studies are instrumental in predicting and understanding the TADF properties of these complex molecules. mdpi.com Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be used to estimate the energies of the S₁ and T₁ states and to visualize the HOMO and LUMO distributions, confirming the charge-transfer nature of the excitation. The dihedral angle between the donor and acceptor moieties is a critical parameter, with a nearly orthogonal arrangement being ideal for minimizing ΔEST and promoting TADF. mdpi.com

The efficiency of the RISC process is not only dependent on ΔEST but also on the spin-orbit coupling between the S₁ and T₁ states. While a small ΔEST is a prerequisite, a reasonable degree of spin-orbit coupling is necessary to facilitate the spin-flip required for intersystem crossing and reverse intersystem crossing.

The following table summarizes the TADF properties of some phenanthrene derivatives, which can serve as a basis for understanding the potential TADF mechanisms in this compound systems.

| Compound | Donor | Acceptor | ΔEST (eV) | Emission Color | Max. EQE (%) | Reference |

| TPA-DCPP | Triphenylamine | 2,3-dicyanopyrazino phenanthrene | 0.13 | NIR | ~10 (doped) | nih.gov |

| Cz-DCPP | Carbazole | 2,3-dicyanopyrazino phenanthrene | - | Yellow | 14.8 | acs.orgresearchgate.net |

| DPA-DCPP | Diphenylamine | 2,3-dicyanopyrazino phenanthrene | - | Orange | 16.9 | acs.orgresearchgate.net |

| DMAC-DCPP | 9,9-dimethyl-9,10-dihydroacridine | 2,3-dicyanopyrazino phenanthrene | - | Red | 10.1 | acs.orgresearchgate.net |

Conical Intersections and Non-Radiative Relaxation Processes

The photophysics of phenanthrene is more complex than that of simpler aromatic hydrocarbons. Upon photoexcitation, the initial bright transition is often to a higher excited singlet state (S₂), not the lowest excited singlet state (S₁). The subsequent relaxation from S₂ to S₁ is an ultrafast process that can proceed through a conical intersection. nih.govresearchgate.net This internal conversion is often biphasic, involving a rapid coherent passage through the CI region followed by a slower, incoherent relaxation. nih.govresearchgate.net The efficiency of this internal conversion directly impacts the population of the S₁ state and, consequently, the fluorescence quantum yield.

The general mechanism for non-radiative decay in stilbene-type molecules, which share a structural similarity with the core of phenanthrene, involves a photocyclization reaction to form dihydrophenanthrene derivatives. This process proceeds through a conical intersection. mdpi.com The excited molecule can undergo a conrotatory cyclization to form a trans-4a,4b-dihydrophenanthrene intermediate, which then relaxes to the ground state via another conical intersection. mdpi.com The presence of phenyl substituents at the 9 and 10 positions of phenanthrene would likely influence the geometry and energy of these conical intersections, potentially altering the rates and pathways of non-radiative decay.

Energy Transfer Mechanisms in this compound Derivatives and Assemblies

Energy transfer processes are fundamental to the application of luminescent molecules in various fields, including organic electronics and bioimaging. In the context of this compound and its derivatives, a key energy transfer mechanism is Triplet-Triplet Annihilation Upconversion.

Triplet-Triplet Annihilation Upconversion (TTA-UC) in Solution and Solid State

Triplet-Triplet Annihilation Upconversion (TTA-UC) is a process where two molecules in their triplet excited state interact to generate one molecule in an excited singlet state, which then decays radiatively, emitting a photon of higher energy than the initially absorbed photons. This process requires a sensitizer molecule, which absorbs low-energy light and efficiently populates its triplet state, and an annihilator (or emitter) molecule, which receives the triplet energy and undergoes TTA.

While research specifically detailing TTA-UC in this compound is scarce, extensive studies on its isomer, 9,10-diphenylanthracene (DPA), provide a robust framework for understanding the potential mechanisms in the phenanthrene analogue. nih.govmdpi.comresearchgate.netrsc.orgdiva-portal.org DPA is a benchmark annihilator in TTA-UC systems due to its high fluorescence quantum yield and suitable triplet energy level. rsc.org

The TTA-UC process can be summarized in the following steps:

Sensitizer Excitation: A sensitizer molecule absorbs a low-energy photon and is promoted to an excited singlet state.

Intersystem Crossing (ISC): The sensitizer undergoes efficient intersystem crossing to its triplet state.

Triplet Energy Transfer (TET): The triplet energy is transferred from the sensitizer to the annihilator (e.g., this compound) via a Dexter-type energy transfer mechanism, populating the annihilator's triplet state. nih.gov

Triplet-Triplet Annihilation (TTA): Two annihilator molecules in their triplet state interact to form a higher-lying singlet excited state of one annihilator molecule and a ground state molecule.

Upconverted Fluorescence: The excited singlet annihilator molecule relaxes to its ground state by emitting a high-energy photon (upconverted fluorescence).

In solution , the efficiency of TTA-UC is highly dependent on the diffusion of the sensitizer and annihilator molecules, as both TET and TTA are typically diffusion-controlled processes. The choice of solvent can also play a role in the kinetics and efficiency of the process.

In the solid state , diffusion is restricted, which presents a challenge for efficient TTA-UC. However, by ensuring close proximity of the sensitizer and annihilator molecules, for example in co-deposited thin films or by covalently linking them, efficient TTA-UC can still be achieved. researchgate.net In the solid state, triplet exciton diffusion through the annihilator matrix becomes a critical step. The molecular packing and morphology of the solid-state assembly can significantly influence the efficiency of triplet migration and subsequent annihilation. researchgate.net

For intramolecular TTA-UC, where multiple annihilator units are part of the same macromolecule, the process is governed by intramolecular triplet energy migration and annihilation. nih.govdiva-portal.orgfao.org

Phosphorescence Research in this compound Derivatives

Phosphorescence is the radiative decay from an excited triplet state (T₁) to the singlet ground state (S₀). This process is spin-forbidden, resulting in significantly longer lifetimes compared to fluorescence. Research into the phosphorescence of this compound derivatives can provide valuable information about their triplet state properties, which are crucial for applications such as OLEDs and photosensitizers.

While direct and extensive studies on the phosphorescence of this compound are limited, investigations into phenanthrene and its derivatives offer insights into the factors governing their phosphorescent properties. The phosphorescence of the parent phenanthrene molecule is well-characterized. The introduction of substituents, particularly heavy atoms, can significantly influence the phosphorescence quantum yield and lifetime.

Furthermore, the spatial arrangement of phenanthrene units can impact their phosphorescence. Studies on oligo(9,10-phenanthrene)s have shown that the covalent linkage and spatial stacking of phenanthrene units can alter the spectral shape of the phosphorescence emission. rsc.org In some cases, these oligomeric structures can exhibit room-temperature phosphorescence in the solid state. rsc.org This suggests that the aggregation of this compound could potentially lead to interesting phosphorescent properties.

The following table summarizes the effect of bromine substitution on the luminescence properties of phenanthrene, illustrating the heavy-atom effect.

| Compound | Fluorescence Quantum Yield (Φf) | Phosphorescence Quantum Yield (Φp) | Triplet Lifetime (τp) (s) |

| Phenanthrene | 0.13 | 0.11 | 3.3 |

| 9-Bromophenanthrene | 0.02 | 0.35 | 0.018 |

Data adapted from a study on the heavy-atom effect on the luminescence of phenanthrene.

Exciton-Excimer Dynamics in Aggregated States and Thin Films

In the solid state, such as in aggregates and thin films, the photophysical properties of this compound can be significantly different from those in dilute solution due to intermolecular interactions. These interactions can lead to the formation of new excited species, namely excitons and excimers, which play a crucial role in the performance of organic electronic devices.

An exciton is a bound state of an electron and a hole that is created upon photoexcitation in a molecular solid. This exciton can be localized on a single molecule or delocalized over several molecules. The migration of excitons through the material is a key process in energy transfer and charge separation.

An excimer , or excited-state dimer, is a short-lived dimeric species that is formed when an excited molecule interacts with a ground-state molecule of the same kind. Excimers are only stable in the excited state and dissociate upon returning to the ground state. Excimer formation is highly dependent on the intermolecular distance and orientation, and it is therefore prominent in aggregated states and thin films where molecules are in close proximity. Excimer emission is typically red-shifted, broad, and structureless compared to the emission of the isolated molecule (monomer).

While specific studies on the exciton-excimer dynamics of this compound are not widely available, extensive research on its isomer, 9,10-diphenylanthracene (DPA), provides a valuable model for understanding these phenomena. rsc.orgresearchgate.net In solution, DPA exhibits strong blue fluorescence. However, in the solid form (nanoaggregates, thin films, and crystals), it shows emission from both the monomeric exciton and a lower-energy excimer, resulting in a broader emission spectrum that can cover both the blue and green regions. rsc.orgresearchgate.net

The relative contribution of excimer emission depends on the degree of molecular ordering and the size of the aggregates. In well-ordered crystalline states of DPA, excimer emission is often dominant due to favorable intermolecular orbital overlap that facilitates the rapid relaxation of the exciton to the excimer state. rsc.orgresearchgate.net In less ordered nanoaggregates, the contribution of the excimer state tends to decrease with decreasing particle size. rsc.orgresearchgate.net

The dynamics of these processes can be studied using time-resolved spectroscopy. For DPA, the relaxation from the exciton to the excimer state has been observed to occur on a sub-nanosecond timescale in crystals, thin films, and larger nanoaggregates. rsc.orgresearchgate.net Prior to being trapped in an excimer state, singlet excitons can diffuse through the material. This exciton diffusion can be probed by observing exciton-exciton annihilation at high excitation fluences. rsc.orgresearchgate.net

The near-perpendicular orientation of the phenyl rings at the 9 and 10 positions of the anthracene core in DPA influences the intermolecular distance and packing, which in turn affects the rate of exciton diffusion. rsc.orgresearchgate.net A similar steric effect from the phenyl groups in this compound would be expected to play a significant role in its solid-state photophysics and exciton-excimer dynamics. The formation of excimers is often considered a loss channel in OLEDs as it can lead to lower energy emission and reduced device efficiency. However, in some cases, excimer emission is utilized to achieve white light emission. nih.gov

Computational and Theoretical Investigations of 9,10 Diphenylphenanthrene

Density Functional Theory (DFT) Studies of Ground State Electronic Structures

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For 9,10-Diphenylphenanthrene, DFT calculations, particularly using the B3LYP/6-31+G(d) and B3LYP/6-311++G(d,p) basis sets, have been employed to determine its optimized geometry and ground state electronic properties. researchgate.netusd.ac.id

These studies reveal that the phenyl groups are twisted with respect to the central anthracene (B1667546) core. The dihedral angle between the phenyl and anthracene moieties is a critical parameter influencing the electronic properties. In a crystal grown from solution, this angle is around 66.18–67.5°, while in a crystal grown from a melt, it is closer to 90° (87.5–93.1°). mdpi.com

DFT calculations have been used to analyze the bond lengths within the DPP molecule in its neutral, cationic, and anionic states. researchgate.net The results indicate that charging the molecule influences its structural parameters. researchgate.netusd.ac.id For instance, certain C-H bonds exhibit greater bond energy and strength due to their shorter bond lengths in both neutral and ionic states. researchgate.net Conversely, the bonds connecting the phenyl groups to the anthracene core are among the longest. researchgate.net

Table 1: Calculated Bond Lengths (Å) of this compound using DFT (Data sourced from a study using B3LYP/6-31+G(d) and B3LYP/6-311++G(d,p) basis sets) researchgate.net

| Bond | Neutral (B3LYP/6-31+G(d)) | Cationic (B3LYP/6-31+G(d)) | Anionic (B3LYP/6-31+G(d)) | Neutral (B3LYP/6-311++G(d,p)) | Cationic (B3LYP/6-311++G(d,p)) | Anionic (B3LYP/6-311++G(d,p)) |

|---|---|---|---|---|---|---|

| R(C7-H18) | 1.0849 | 1.0834 | 1.0865 | 1.0823 | 1.081 | 1.0837 |

| R(C8-H19) | 1.0849 | 1.0834 | 1.0865 | 1.0823 | 1.081 | 1.0837 |

| R(C12-H26) | 1.0849 | 1.0834 | 1.0865 | 1.0823 | 1.081 | 1.0837 |

| R(C13-H27) | 1.0849 | 1.0834 | 1.0865 | 1.0823 | 1.081 | 1.0837 |

| R(C1-C4) | 1.4988 | 1.484 | 1.4958 | 1.4937 | 1.483 | 1.4947 |

| R(C11-C22) | 1.4988 | 1.484 | 1.4958 | 1.4937 | 1.483 | 1.4947 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules. aps.orgyoutube.com It is particularly useful for predicting absorption spectra and understanding electronic transitions. aps.org For molecules like DPP, TD-DFT can elucidate the nature of the electronic transitions, such as whether they are localized on the anthracene core or involve charge transfer between the phenyl rings and the core.

While specific TD-DFT studies on this compound are not extensively detailed in the provided context, the methodology is crucial for understanding its photophysical behavior. For similar anthracene derivatives, TD-DFT calculations have been used to investigate the effects of substituents on the excited-state properties. rsc.orgsemanticscholar.org These studies show that the method can accurately predict the energies of the lowest singlet and triplet excited states, which are fundamental to understanding the fluorescence and phosphorescence properties of the molecule. The accuracy of TD-DFT can be comparable to more computationally expensive methods like solving the Bethe-Salpeter equation, especially when using appropriate hybrid functionals. aps.org

Nonadiabatic Dynamics Simulations of Photochemical Reactions and Decay Processes

Nonadiabatic dynamics simulations are essential for modeling photochemical reactions and the subsequent decay processes of excited states. shaoxc.com These simulations go beyond the Born-Oppenheimer approximation, allowing for the study of transitions between different electronic states. shaoxc.com For a molecule like this compound, which has a high fluorescence quantum yield, understanding the non-radiative decay pathways is crucial.

These simulations can model processes such as internal conversion and intersystem crossing, which compete with fluorescence. rsc.org The dynamics are propagated on the potential energy surfaces of the ground and excited electronic states, and the probability of hopping between these surfaces is calculated. This allows for the determination of the timescales of various photophysical and photochemical events. researchgate.net While specific nonadiabatic dynamics simulations for DPP are not detailed, this theoretical approach is vital for a complete understanding of its photochemistry, including potential photodegradation pathways or isomerization reactions under UV irradiation. fu-berlin.de

Modeling of Photophysical Processes, Including Exciton (B1674681) and Excimer Formation

In the solid state, the photophysical properties of this compound are significantly influenced by intermolecular interactions, leading to the formation of excitons and excimers. rsc.orgresearchgate.net An exciton is a mobile, quasi-particle representing an electronically excited state in a condensed phase. An excimer is an excited-state dimer that is only stable in the excited state.

For DPP, in contrast to its strong blue molecular emission in solution, the solid form (nanoaggregates, thin films, and crystals) exhibits emission from both the exciton and excimer states, covering the blue and green spectral regions. rsc.orgresearchgate.net The relative contribution of the excimer emission increases in more ordered structures like crystals. researchgate.net

The formation of excimers is facilitated by the molecular packing, which allows for favorable intermolecular orbital overlap, particularly between adjacent phenyl substituents. researchgate.net Time-resolved spectroscopic studies have shown that the relaxation of the exciton to the excimer state occurs on a sub-nanosecond timescale. researchgate.net The diffusion of singlet excitons prior to being trapped in the excimer state can be observed through exciton-exciton annihilation kinetics. rsc.org The singlet exciton diffusion coefficient in DPP nanoaggregates is noted to be slower than in anthracene nanoaggregates, which is attributed to the near-perpendicular orientation of the phenyl rings impeding the close approach of the anthracene cores. rsc.org

Prediction of Redox Behavior and Frontier Molecular Orbitals

The redox behavior of this compound can be predicted by calculating the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net These orbitals are crucial in determining the electron-donating and electron-accepting capabilities of a molecule. The HOMO energy is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). researchgate.net

DFT calculations provide valuable data on these orbital energies and the resulting HOMO-LUMO energy gap, which is an indicator of the molecule's kinetic stability and electrical conductivity. researchgate.net A smaller energy gap generally implies higher reactivity and better conductivity. researchgate.net For DPP, the energy gap and other global chemical reactivity descriptors have been calculated for its neutral, cationic, and anionic states. researchgate.net The results show that the anionic state has the lowest energy gap, suggesting higher reactivity and conductivity. researchgate.netusd.ac.id The cationic state, on the other hand, exhibits a stronger electron-attracting power. researchgate.netusd.ac.id

Table 2: Calculated Global Chemical Reactivity Descriptors for this compound (in eV) (Data sourced from a study using B3LYP/6-311++G(d,p) basis set) researchgate.net

| Parameter | Neutral | Cationic (alpha) | Cationic (beta) | Anionic (alpha) | Anionic (beta) |

|---|---|---|---|---|---|

| EHOMO | -5.7481 | -8.9712 | -9.0049 | -1.3916 | -1.4188 |

| ELUMO | -1.9866 | -6.2427 | -6.2558 | 0.0242 | -0.1192 |

| Energy Gap (Eg) | 3.7615 | 2.7285 | 2.7491 | 1.3679 | 1.2996 |

| Ionization Potential (IP) | 5.7481 | 8.9712 | 9.0049 | 1.3916 | 1.4188 |

| Electron Affinity (EA) | 1.9866 | 6.2427 | 6.2558 | -0.0242 | 0.1192 |

| Chemical Hardness (η) | 1.88075 | 1.36425 | 1.37455 | 0.68395 | 0.6498 |

| Chemical Softness (S) | 0.2658 | 0.3664 | 0.3637 | 1.1549 | 0.7694 |

| Chemical Potential (μ) | -3.86735 | -7.60695 | -7.63035 | -1.3916 | -0.6498 |

| Electronegativity (χ) | 3.86735 | 7.60695 | 7.63035 | 1.3916 | 0.6498 |

| Electrophilicity Index (ω) | 3.9806 | 21.1472 | 21.1645 | 36.8115 | 0.3249 |

In-depth Article on this compound in Advanced Materials Science Cannot Be Generated Due to Lack of Specific Research Data

A comprehensive review of scientific literature reveals a significant lack of specific research data on the chemical compound This compound concerning its applications in Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Film Transistors (OTFTs) as outlined in the requested article structure. The detailed analysis required for the specified subsections—such as its performance as an emitter and host material, exciplex formation, charge transport mechanisms, and charge mobility in semiconducting layers—is not available in publicly accessible research.

Scientific research in this area is overwhelmingly focused on its well-known isomer, 9,10-Diphenylanthracene (B110198) (DPA) . This compound has been extensively studied and characterized for its role in organic electronics, serving as a foundational blue emitter and host material in numerous studies. researchgate.netwikipedia.orgrsc.org The photophysical properties, electroluminescence, and charge transport capabilities of DPA and its derivatives are well-documented, making it a benchmark material in the field. researchgate.netrsc.org

For instance, research on 9,10-diphenylanthracene (DPA) has detailed its:

High Fluorescence Quantum Yield: DPA is known for its high photoluminescence quantum yield, approaching unity in certain environments, which makes it an excellent candidate for a blue emitter in OLEDs. researchgate.netresearchgate.net

Use in OLEDs: It is widely used as a blue light emitter in OLEDs and OLED-based displays and as a sensitiser in chemiluminescence, such as in glow sticks. wikipedia.org

Charge Transport Properties: Studies have investigated the charge transport properties of DPA derivatives, achieving high hole drift mobilities in amorphous films. rsc.org

Conversely, similar detailed performance data and device-specific analysis for this compound are not present in the available literature. Generating the requested article would require speculative information unsupported by scientific findings, which would compromise the integrity and accuracy of the content. Therefore, it is not possible to fulfill the request while adhering to the strict requirements of scientific accuracy and focusing solely on this compound.

Advanced Materials Science and Organic Electronic Applications of 9,10 Diphenylphenanthrene

Organic Thin-Film Transistors (OTFTs) and Charge Mobility

Structure-Property-Mobility Relationships in Device Architectures

A detailed analysis of the structure-property-mobility relationships for 9,10-diphenylphenanthrene in electronic device architectures, such as organic field-effect transistors (OFETs), is limited in current scientific literature. Extensive research has been conducted on its isomer, 9,10-diphenylanthracene (B110198) (DPA), which has demonstrated significant charge carrier mobility. For instance, DPA bulk crystals have been reported to exhibit ambipolar charge transport with an electron mobility of 13 cm²/Vs and a hole mobility of 3.7 cm²/Vs. mdpi.com Furthermore, chemical modifications to the DPA core, such as the synthesis of non-symmetric derivatives, have been shown to yield high hole drift mobilities in the range of ~5 × 10⁻³ to 1 × 10⁻² cm² V⁻¹ s⁻¹ in solution-processed amorphous films. rsc.org

Organic Photovoltaics (OPVs) and Solar Cell Applications

The application of this compound in the field of organic photovoltaics (OPVs) and solar cells is not documented in available research. The development of novel non-fullerene acceptors and stable, efficient electron or hole transport layers is a primary focus in OPV research. Materials such as perylene (B46583) diimide derivatives and various anthracene-containing polymers have been explored for these purposes. However, studies detailing the use of this compound as a donor, acceptor, or interfacial layer material in photovoltaic devices have not been reported. Therefore, its potential performance and suitability for solar cell applications remain undetermined.

Development of Fluorescent and Photoresponsive Materials

The most significant application of the this compound structure is in the development of advanced fluorescent and photoresponsive materials. In this context, it often serves as the stable photoproduct in systems that undergo light-induced transformations. Specifically, it is the resulting compound from the photocyclization of tetraphenylethylene (B103901) (TPE) derivatives. This photochemical reaction forms the basis for applications in erasable inks and photo-patterning.

A key application of this compound is its formation within erasable fluorescent ink systems. These security inks are typically based on precursor molecules, such as specially designed tetraphenylethylene (TPE) derivatives, which exhibit aggregation-induced emission (AIE).

The working principle is as follows:

Writing : The ink, containing a TPE derivative, is applied to a surface. In its aggregated state (once the solvent evaporates), the TPE derivative is highly fluorescent under UV light due to the AIE effect. This allows the written information to be visualized.

Erasing : To erase the information, the writing is exposed to a different wavelength of UV light (e.g., 365 nm). This triggers a photocyclization reaction in the TPE molecule, converting it into a this compound derivative. This transformation, often followed by photo-oxidation, leads to a quenching of the fluorescence, effectively "erasing" the luminescent message.

This technology offers a high level of security for applications in data encryption and privacy protection, as the information can be permanently erased after being read.

Table 1: Properties of TPE Derivatives Used in Erasable Ink Systems

| Compound | Initial Emission Color (Aggregated State) | Emission Wavelength (λem) of Photoproduct | Application |

| TPE-1 (TPE derivative) | Blue-green | N/A (Fluorescence Quenched) | Erasable Fluorescent Ink |

| TPE-2 (TPE derivative) | Yellow-green | N/A (Fluorescence Quenched) | Erasable Fluorescent Ink |

| TPE-3 (TPE derivative) | Orange | N/A (Fluorescence Quenched) | Erasable Fluorescent Ink |

| QA-TPE (TPE derivative) | Blue (λem = 480 nm, complexed) | Deep Blue (λem = 385 nm, as QA-DPP) | Information Encryption |

The same photocyclization reaction that enables erasable inks also allows for the creation of photo-patternable materials with tunable or switchable emission properties. By selectively irradiating a thin film of a TPE derivative, specific patterns can be written onto the material where the TPE is converted to its this compound counterpart.

This process results in a significant change in the material's optical properties. The unirradiated areas retain the original fluorescence of the TPE derivative, while the irradiated, patterned areas exhibit the distinct, often blue-shifted, fluorescence of the this compound derivative, or show quenched emission. This light-induced chemical transformation allows for the creation of high-resolution fluorescent patterns. Research has shown that a message etched into a polymer film containing a TPE derivative through this photocyclization process can remain stable for over a year.

The "tuning" of the emission is therefore a switch between the initial state (TPE derivative) and the final state (diphenylphenanthrene derivative), which have different emission spectra. This binary switching of fluorescent states is a foundational concept for optical information storage and high-security anti-counterfeiting technologies.

Table 2: Photophysical Changes in TPE Derivatives Upon Photocyclization

| Precursor Compound | Precursor Emission (λem) | Photoproduct | Photoproduct Emission (λem) | System |

| TTECOOBu (A TPE derivative) | ~420 nm (intermediate) | A DPP derivative | ~380 nm (final) | PMMA Film |

| QA-TPE | 480 nm | QA-DPP | 385 nm | Solution |

Catalytic Applications of 9,10 Diphenylphenanthrene Derivatives

Ligand Design and Adaptive Catalytic Systems for Enhanced Activity and Selectivity

The design of effective ligands is a key aspect of developing novel catalytic systems. Ligand design often focuses on tuning steric bulk, electronic properties, and conformational flexibility to achieve high activity and selectivity (e.g., enantioselectivity in asymmetric catalysis). Adaptive catalytic systems, where the ligand can respond to changes in the reaction environment or the substrate, represent a sophisticated approach to catalyst development.

The rigid and sterically defined structure of the 9,10-diphenylphenanthrene core could, in principle, offer a unique platform for the design of new ligands. The phenyl groups at the 9 and 10 positions provide significant steric hindrance, which could be advantageous in certain catalytic cycles by promoting reductive elimination or controlling substrate approach. Furthermore, the extended aromatic system could influence the electronic properties of a coordinating atom attached to the phenanthrene (B1679779) backbone.

However, the existing body of scientific work has not explored these possibilities. There are no published studies on the design and synthesis of ligand families based on this compound. As a result, there is no data to populate tables on their performance in terms of catalytic activity or selectivity in any organic transformation. The potential for these derivatives to act as components of adaptive catalytic systems also remains purely speculative in the absence of any foundational research.

Supramolecular Chemistry and Molecular Recognition with 9,10 Diphenylphenanthrene

Host-Guest Chemistry and Complexation Studies

The planarity and electron-rich nature of the DPA core allow it to participate in various non-covalent interactions, making it an excellent candidate for host-guest chemistry. In this context, DPA and its derivatives can act as hosts for smaller guest molecules or be incorporated as guests into larger supramolecular systems.

Research has shown that derivatives of DPA, such as diphenylphosphanyl anthracenes, can form host-guest complexes with small aromatic molecules (arenes). nih.govresearchgate.netresearchgate.net These studies demonstrate that the inclusion of guest molecules within the host structure can significantly enhance the fluorescence quantum yields of the DPA derivative. nih.govresearchgate.netresearchgate.net The fixation of the host molecule through weak C-H···π interactions with the co-crystallized arene restricts intramolecular motion, leading to reduced non-radiative decay pathways and thus, amplified emission. nih.govresearchgate.net

Furthermore, DPA has been utilized in additive-assisted crystallization processes, which can be considered a form of solid-state host-guest chemistry. For instance, the crystallization of DPA in the presence of pyrene (B120774) results in the formation of a stoichiometric co-crystal. researchgate.net This co-crystal exhibits a segregated layered molecular packing with alternating layers of DPA and pyrene, and it demonstrates bright photoluminescence with a quantum yield of 51%. researchgate.net The specific interactions between DPA and additives like tetracene can also be used to control the polymorphic form of DPA crystals, highlighting the utility of host-guest principles in materials engineering. researchgate.net DPA derivatives are also widely used as host materials in the emissive layer of Organic Light-Emitting Diodes (OLEDs), where they host dopant dyes to achieve efficient electroluminescence. mdpi.comchemrxiv.org

Table 1: Host-Guest Systems Involving 9,10-Diphenylphenanthrene Derivatives

| Host System | Guest Molecule(s) | Observed Effect | Reference(s) |

| [9-(S)PPh2-10-Ethyl-(C14H8)] | Benzene, Toluene, etc. | Emission enhancement (up to 5x higher quantum yields) | nih.govresearchgate.netresearchgate.net |

| This compound (DPA) | Pyrene | Formation of a stoichiometric co-crystal (PYR–DPA) | researchgate.net |

| This compound (DPA) | Tetracene | Selective crystallization of metastable DPA polymorphs | researchgate.net |

| DPA Derivatives | Dopant Dyes | Efficient electroluminescence in OLEDs | mdpi.comchemrxiv.org |

Self-Assembly Processes and Formation of Nanostructures

Self-assembly is a powerful strategy for constructing well-defined nanostructures from molecular building blocks. This compound is an excellent candidate for such processes due to its tendency to form ordered aggregates through π-π stacking and van der Waals interactions.

Researchers have successfully fabricated a variety of micro- and nanostructures from DPA using straightforward techniques. A post-drying thermal annealing method has been shown to be an effective way to control the supramolecular architectures of DPA, yielding morphologies ranging from 0-dimensional nanoparticles to 3-dimensional structures. omlc.orgrsc.org By simply varying the annealing temperature, the self-assembly process can be directed to produce different outcomes, which have been characterized by scanning electron microscopy (SEM) and X-ray diffraction (XRD). omlc.orgrsc.org

Another approach involves a surfactant-assisted self-assembling process in solution. This method has been used to synthesize DPA micro/nanostructures with novel shapes, including octahedrons and spheres, in addition to more common microrods and nanowires. rsc.org Spectroscopic studies of these structures revealed that their absorption and emission spectra are shape-dependent, showing a slight blue-shift as the particle morphology changes from octahedron to microrod and then to nanowire. rsc.org The performance of heterojunction light-emitting diodes (LEDs) fabricated with these particles was also found to be dependent on the shape of the DPA nanostructures. rsc.org The photophysics of DPA in nanoaggregates shows emission from both exciton (B1674681) and excimer states, indicating complex excited-state dynamics within these self-assembled structures. nih.gov

Table 2: Self-Assembled Nanostructures of this compound

| Fabrication Method | Controlled Parameter | Observed Morphologies | Characterization Techniques | Reference(s) |

| Post-Drying Thermal Annealing | Annealing Temperature | 0D to 3D micro-/nanostructures | SEM, XRD, PL Spectra | omlc.orgrsc.org |

| Surfactant-Assisted Self-Assembly | Surfactant Type/Concentration | Octahedron, sphere, microrod, nanowire | UV-vis, Fluorescence, XRD, FESEM, TEM | rsc.org |

Development of Chemo- and Biosensors

The high fluorescence quantum yield and sensitivity of DPA's emission to its local environment make it and its derivatives prime candidates for the development of chemical sensors and biosensors.

While specific temperature sensors based on "excited-state configuration transformations" of monomeric this compound are not extensively documented, the photophysical properties of its aggregates present a viable mechanism for temperature sensing. In the solid state, such as in nanoaggregates and thin films, DPA exhibits dual emission originating from both a locally excited (exciton) state and an excimer state. nih.gov The exciton emission is a higher-energy, blue fluorescence characteristic of the DPA molecule, while the excimer emission is a lower-energy, green fluorescence that arises from the interaction of an excited molecule with a ground-state neighbor. nih.gov

The equilibrium between the exciton and excimer populations is often temperature-dependent. As temperature changes, the relative intensities of the two emission bands can shift due to changes in molecular motion and the efficiency of excimer formation. This phenomenon forms the basis for ratiometric fluorescence thermometry, where the ratio of the intensities of the two emission peaks provides a self-calibrating and sensitive measure of temperature. The dual blue and green emission from DPA aggregates suggests its potential for development into such ratiometric temperature sensors. nih.gov

The fluorescence of this compound and other aromatic hydrocarbons is efficiently quenched by molecular oxygen. nih.gov This quenching process is a dynamic, diffusion-controlled phenomenon where collisions between the excited fluorophore and an oxygen molecule lead to non-radiative de-excitation of the fluorophore. This effect provides a direct and sensitive method for measuring oxygen concentration.

The principle of this sensing mechanism is described by the Stern-Volmer equation:

I0 / I = 1 + KSV[O2]

Where:

I0 is the fluorescence intensity in the absence of oxygen.

I is the fluorescence intensity in the presence of oxygen.

KSV is the Stern-Volmer quenching constant, which depends on the quenching rate constant and the fluorescence lifetime of the molecule in the absence of the quencher.

[O2] is the concentration of molecular oxygen.

Studies have demonstrated a linear relationship between the relative fluorescence intensity of 9,10-diphenylanthracene (B110198) embedded in polymer matrices (like polydimethylsiloxane) and the concentration of oxygen. nih.gov This linear response makes DPA-based systems reliable for oxygen sensing applications. nih.gov The quenching process is highly efficient, with nearly every collision between an excited DPA molecule and an oxygen molecule resulting in quenching. This high efficiency allows for the detection of trace amounts of oxygen.

Advanced Characterization Techniques in 9,10 Diphenylphenanthrene Research

Ultrafast Spectroscopy for Femto- to Millisecond Photodynamics

There is a notable absence of published studies employing ultrafast spectroscopic techniques, such as femtosecond transient absorption, to investigate the photodynamics of 9,10-diphenylphenanthrene. Research in this area has predominantly focused on related anthracene (B1667546) derivatives. For instance, femtosecond transient absorption has been used to study the excited state dynamics of 9,10-bis(phenylethynyl)anthracene (B116448) dimers and trimers, revealing mechanisms of triplet excited state formation. However, similar detailed investigations into the excited-state lifetimes, energy transfer pathways, and transient species of this compound from the femtosecond to millisecond timescale are not documented in the available scientific literature.

X-ray Crystallography for Solid-State Molecular and Packing Structure Elucidation

Detailed single-crystal X-ray diffraction data for this compound, which would provide precise information on its solid-state molecular conformation and crystal packing, is not available in prominent crystallographic databases. In contrast, the crystal structure of its isomer, 9,10-diphenylanthracene (B110198), has been thoroughly characterized. Studies have identified multiple polymorphs of 9,10-diphenylanthracene, grown from both melt and solution, revealing different crystal systems, space groups, and molecular packing arrangements. For example, two polymorphs of 9,10-diphenylanthracene have been identified with P21/n and C2/c space groups, respectively, showing different dihedral angles between the phenyl and anthracene moieties. Unfortunately, equivalent structural elucidation for this compound has not been reported.

Dynamic Light Scattering (DLS) for Aggregate Size and Morphology Characterization

There is no specific research available that utilizes Dynamic Light Scattering (DLS) to characterize the formation, size, or morphology of this compound aggregates in solution. DLS is a powerful technique for measuring particle size distributions in the sub-micron range and is widely used to study aggregation in various molecular systems. While the principles of DLS are well-established for monitoring aggregation kinetics and characterizing nanoparticle or molecular cluster sizes, the application of this technique to investigate the aggregation behavior of this compound has not been documented in scientific literature.

Electrochemical Analysis: Cyclic Voltammetry and Chronoamperometry

The electrochemical behavior of this compound, as studied by techniques such as cyclic voltammetry and chronoamperometry, is not described in the available literature. These methods are crucial for determining redox potentials, understanding electron transfer kinetics, and assessing the stability of radical ions. Extensive electrochemical studies have been conducted on the related compound, 9,10-diphenylanthracene, detailing its reduction mechanisms and the stability of its radical anions. Furthermore, the electrochemical properties of other related structures, such as 9,10-phenanthrenequinone, have been investigated, particularly in the context of electropolymerization. However, a similar systematic electrochemical analysis of this compound is currently absent from the scientific record.

Future Research Directions and Emerging Applications of 9,10 Diphenylphenanthrene

Rational Design Principles for Next-Generation Functional Materials

The development of next-generation functional materials based on 9,10-diphenylphenanthrene hinges on the strategic modification of its core structure to fine-tune its electronic and morphological properties. A key principle involves the introduction of various substituents to modulate the molecule's emission characteristics and charge transport capabilities.

For instance, a series of novel 9,10-di(naphthalen-2-yl)anthracene (ADN) derivatives have been synthesized with diverse aromatic groups at the C-2 position to serve as blue fluorescent emissive materials. researchgate.net The strategic addition of these groups is intended to influence the material's physical properties, which can be systematically studied using techniques like UV-Vis absorption, fluorescence emission spectroscopy, and cyclic voltammetry. researchgate.net

Another successful design strategy involves the creation of non-symmetric 9,10-diphenylanthracenes (DPA). rsc.org By introducing phenyl and pentyl moieties at the 2nd position and alkyl groups at the para positions of the 9,10-phenyls, researchers have been able to enhance film-forming properties and achieve high hole drift mobilities, reaching up to approximately 5 × 10⁻³–1 × 10⁻² cm² V⁻¹ s⁻¹ in solution-processed amorphous films. rsc.org These modifications also allow for the preservation of deep-blue emission (<450 nm) while achieving glass transition temperatures as high as 92 °C. rsc.org The use of small-sized and poorly conjugated substituents is a deliberate design choice to maintain the desired emission spectrum. rsc.org

The following table summarizes key design principles and their effects on the properties of this compound-based materials:

| Design Principle | Targeted Property Enhancement | Resulting Material Characteristics |

| Introduction of aromatic groups at the C-2 position of ADN | Tunable blue fluorescent emission | Modified UV-Vis absorption and fluorescence |

| Non-symmetric substitution at the 2nd position of DPA | Improved film-forming properties and charge transport | Higher glass transition temperatures and hole mobility |

| Addition of alkyl groups at para positions of 9,10-phenyls | Enhanced solubility and processability | Enables solution-based fabrication of devices |

| Use of small, poorly conjugated substituents | Preservation of deep-blue emission | Emission wavelength remains below 450 nm |

Exploration of Novel Photochemical Reactions and Mechanistic Discoveries

The photochemical behavior of this compound is central to its application in light-emitting technologies. A significant area of research is the exploration of upconverted electrochemiluminescence (ECL). In one study, blue ECL was achieved from 9,10-diphenylanthracene (B110198) (DPA) at a lower applied voltage than typically required for its redox reactions. rsc.org This was made possible through a triplet-triplet energy transfer from a DNA/Ru(bpy)₃²⁺ hybrid electrode, followed by a triplet-triplet annihilation upconversion reaction of DPA in the electrolyte solution. rsc.org This mechanism not only enables low-voltage operation but also allows for an ultrafast ECL response. rsc.org

Future research is likely to focus on discovering and understanding other novel photochemical reactions involving this compound and its derivatives. This includes exploring its potential in photoredox catalysis, photoisomerization, and photocycloaddition reactions. Mechanistic studies will be crucial to unravel the intricate excited-state dynamics and reaction pathways, which can be investigated using advanced spectroscopic techniques such as transient absorption spectroscopy and time-resolved fluorescence.

Integration of this compound into Multifunctional Hybrid Devices

The integration of this compound into multifunctional hybrid devices is a rapidly advancing field. Its derivatives have been successfully incorporated into organic light-emitting diodes (OLEDs) as the emissive layer. For example, fluorene (B118485) copolymers containing 9,10-dicyanophenanthrene units have been used to fabricate OLEDs with a greenish-blue emission. mdpi.com These devices have demonstrated impressive performance, with one example exhibiting a maximum brightness of 9230 cd/m² and a maximum current efficiency of 3.33 cd/A. mdpi.com The rigid structure of the 9,10-dicyanophenanthrene units contributes to this enhanced performance. mdpi.com

Beyond OLEDs, this compound is a promising material for scintillator applications, particularly for the detection of fast neutrons. mdpi.com Its high light yield and good thermal stability make it a superior alternative to traditional materials like stilbene. mdpi.com Hybrid devices combining the scintillating properties of this compound with photodetectors could lead to the development of compact and efficient neutron sensors.

The table below showcases examples of hybrid devices incorporating this compound derivatives:

| Device Type | Role of this compound Derivative | Key Performance Metrics |

| Organic Light-Emitting Diode (OLED) | Emissive layer material | Max. brightness: 9230 cd/m², Max. current efficiency: 3.33 cd/A |

| Electrochemiluminescence (ECL) Device | Emitter in a hybrid electrode system | Ultrafast response blue light emission at low voltage |

| Fast-Neutron Detector | Scintillator crystal | Higher light yield and thermal stability than stilbene |

Advancements in Sensing Platforms and Responsive Materials

The inherent fluorescence of this compound and its sensitivity to the local environment make it an excellent candidate for the development of advanced sensing platforms and responsive materials. While direct applications are still emerging, the principles of fluorescence-based sensing can be readily applied. For instance, the concept of using π-π stacking interactions to quench fluorescence, which has been demonstrated with other polycyclic aromatic hydrocarbons, could be adapted for this compound-based sensors. nih.gov In such a system, the fluorescence of a DPA-based probe could be quenched upon binding to an analyte, or restored upon its displacement, allowing for the detection of various biomolecules or chemical species. nih.gov